6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC13415354
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN2O |
|---|---|
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 6-chloro-1-ethylbenzimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H9ClN2O/c1-2-13-9-5-7(11)3-4-8(9)12-10(13)6-14/h3-6H,2H2,1H3 |
| Standard InChI Key | MIHAGDZYANLGOX-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2)Cl)N=C1C=O |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde belongs to the benzimidazole class, featuring a bicyclic structure comprising a benzene ring fused to an imidazole ring. Key structural attributes include:
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IUPAC Name: 6-chloro-1-ethylbenzimidazole-2-carbaldehyde
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CAS Number: 81935-22-0 (primary), 1253394-91-0 (alternative)
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Molecular Formula:
The compound’s planar structure and electron-withdrawing carbaldehyde group enhance its reactivity, enabling participation in Schiff base formation and nucleophilic substitutions.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure:
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-NMR (400 MHz, DMSO-d):
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via alkylation and halogenation of benzimidazole precursors:
Route 1: Alkylation of 2-Chlorobenzimidazole
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Reagents: Sodium hydride (NaH), ethyl iodide, dimethylformamide (DMF).
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Procedure:
Route 2: Phosphorus Oxychloride-Mediated Formylation
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Reagents: Phosphorus oxychloride (POCl), hydrogen chloride gas.
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Procedure:
Reaction Optimization
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Solvent Effects: DMF enhances alkylation efficiency due to its polar aprotic nature .
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Temperature: Reactions conducted at 0°C minimize side products .
Physicochemical Properties
The carbaldehyde group confers moderate polarity, facilitating solubility in organic solvents but limiting aqueous compatibility.
Applications in Pharmaceutical Chemistry
Antimicrobial Activity
While direct studies on 6-chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde are scarce, structurally related benzimidazoles exhibit broad-spectrum antimicrobial effects:
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Candida albicans | 3.9 | Biofilm disruption |
| Benzimidazole derivatives | Staphylococcus aureus | 4–8 | Enzyme inhibition |
The chloro and ethyl groups may enhance membrane permeability and target binding .
Future Research Directions
Pharmacological Exploration
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability .
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Combination Therapies: Synergistic effects with existing antibiotics (e.g., β-lactams) .
Materials Science Applications
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Organic Electronics: As a building block for conductive polymers due to π-conjugated systems.
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Metal-Organic Frameworks (MOFs): Functionalization for gas storage and catalysis.
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